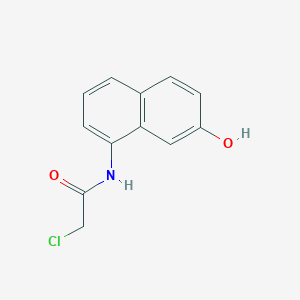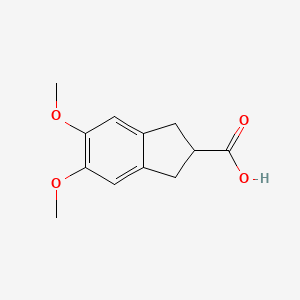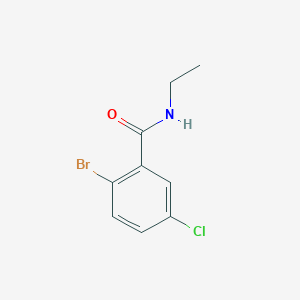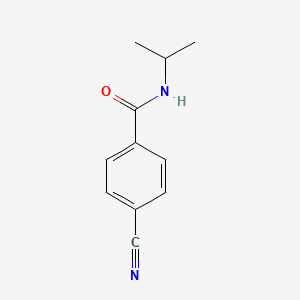
2-chloro-N-(7-hydroxynaphthalen-1-yl)acetamide
Descripción general
Descripción
2-chloro-N-(7-hydroxynaphthalen-1-yl)acetamide, also known as N-(7-hydroxy-1-naphthyl)chloroacetamide, is a chemical compound that has gained attention in the scientific community due to its potential applications in biological research. This compound is a derivative of naphthalene and has been synthesized using various methods. In
Mecanismo De Acción
2-chloro-2-chloro-N-(7-hydroxynaphthalen-1-yl)acetamide(7-hydroxynaphthalen-1-yl)acetamide inhibits GSK-3 by binding to the ATP-binding site of the enzyme. This prevents the enzyme from phosphorylating its substrates, which leads to downstream effects such as the activation of the Wnt signaling pathway and the inhibition of the tau protein in Alzheimer's disease.
Biochemical and Physiological Effects:
Inhibition of GSK-3 by 2-chloro-2-chloro-N-(7-hydroxynaphthalen-1-yl)acetamide(7-hydroxynaphthalen-1-yl)acetamide has various biochemical and physiological effects. It has been shown to promote the differentiation of embryonic stem cells into neurons and increase the survival of dopaminergic neurons in Parkinson's disease models. It also has anti-inflammatory effects and has been shown to reduce the production of pro-inflammatory cytokines such as TNF-α and IL-6.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 2-chloro-2-chloro-N-(7-hydroxynaphthalen-1-yl)acetamide(7-hydroxynaphthalen-1-yl)acetamide in lab experiments is its specificity for GSK-3. It has been shown to have minimal off-target effects and does not affect the activity of other kinases. However, one limitation is its solubility in aqueous solutions, which can make it difficult to administer in vivo.
Direcciones Futuras
There are several future directions for the use of 2-chloro-2-chloro-N-(7-hydroxynaphthalen-1-yl)acetamide(7-hydroxynaphthalen-1-yl)acetamide in biological research. One direction is the development of more potent and selective GSK-3 inhibitors based on the structure of 2-chloro-2-chloro-N-(7-hydroxynaphthalen-1-yl)acetamide(7-hydroxynaphthalen-1-yl)acetamide. Another direction is the investigation of its effects on other cellular processes and diseases such as inflammation and cancer. Finally, the development of more efficient methods for administering the compound in vivo could lead to its potential use as a therapeutic agent.
Aplicaciones Científicas De Investigación
2-chloro-2-chloro-N-(7-hydroxynaphthalen-1-yl)acetamide(7-hydroxynaphthalen-1-yl)acetamide has potential applications in biological research. It has been shown to inhibit the activity of the enzyme glycogen synthase kinase-3 (GSK-3), which is involved in various cellular processes such as cell differentiation, proliferation, and apoptosis. Inhibition of GSK-3 has been linked to the treatment of various diseases such as Alzheimer's disease, diabetes, and cancer.
Propiedades
IUPAC Name |
2-chloro-N-(7-hydroxynaphthalen-1-yl)acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10ClNO2/c13-7-12(16)14-11-3-1-2-8-4-5-9(15)6-10(8)11/h1-6,15H,7H2,(H,14,16) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RSCVOHCHBNMQGL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C(C=C2)O)C(=C1)NC(=O)CCl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.66 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-chloro-N-(7-hydroxynaphthalen-1-yl)acetamide | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details






Synthesis routes and methods III
Procedure details





Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(Z)-2-cyano-3-[3-methoxy-4-(thiophene-2-carbonyloxy)phenyl]prop-2-enoic acid](/img/structure/B7458318.png)
![N-(4-chlorophenyl)-2-[(4Z)-1-(2-ethylphenyl)-4-[(4-fluorophenyl)methylidene]-5-oxoimidazol-2-yl]sulfanylacetamide](/img/structure/B7458322.png)
![ethyl (Z)-2-cyano-3-[4-[(4-oxo-2,6-diphenyl-1,4lambda5-oxaphosphinin-4-yl)amino]phenyl]prop-2-enoate](/img/structure/B7458329.png)
![N-[(6-methoxypyridin-3-yl)methyl]-4-phenylpiperazine-1-carboxamide](/img/structure/B7458348.png)
![1-(Benzimidazol-1-yl)-3-[2-(3-chlorophenyl)ethyl]urea](/img/structure/B7458351.png)

![6-[(4-Ethoxy-3-methoxyphenyl)methyl]-9-methoxyindolo[3,2-b]quinoxaline](/img/structure/B7458384.png)
![4-[3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl]-1-(3,5-dimethylphenyl)-2-pyrrolidinone](/img/structure/B7458387.png)
![4-[3-(1,3-Benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-1-(3,5-dimethylphenyl)-2-pyrrolidinone](/img/structure/B7458391.png)
![1-[[4-(Diethylsulfamoyl)phenyl]methyl]-3-(2-phenylethyl)urea](/img/structure/B7458394.png)


![[4-(Hydroxymethyl)phenyl]-(2-methylpyrrolidin-1-yl)methanone](/img/structure/B7458409.png)
